3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a hexyl group, a methyl group, and a naphthalen-2-yl-2-oxoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylchromen-2-one, which is then alkylated with hexyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(naphthalen-2-yl)-2-oxoethoxy bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective effects and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in studies investigating the modulation of oxidative stress and inflammation pathways.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves several molecular targets and pathways:
Anti-inflammatory Pathways: The compound modulates the activity of enzymes such as superoxide dismutase and catalase, reducing oxidative stress and inflammation.
Neuroprotection: It inhibits apoptotic pathways by downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins, thereby protecting neuronal cells from damage.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: This compound shares the naphthalen-2-yl moiety and exhibits similar neuroprotective properties.
2-(naphthalen-2-yl)ethane-1-thiol: Another compound with the naphthalen-2-yl group, used in different chemical reactions and applications.
Uniqueness
3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a naphthalen-2-yl-2-oxoethoxy moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C28H28O4/c1-3-4-5-6-11-25-19(2)24-15-14-23(17-27(24)32-28(25)30)31-18-26(29)22-13-12-20-9-7-8-10-21(20)16-22/h7-10,12-17H,3-6,11,18H2,1-2H3 |
InChI Key |
SRUAMLVYHGPXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.